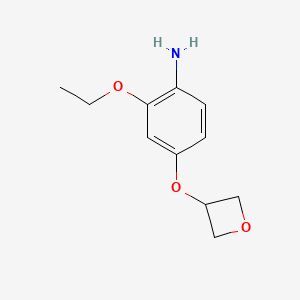
6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine
Descripción general
Descripción
“6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine” is a compound that contains a pyridine and a pyrrolidine ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the introduction of the pyridine ring. The methoxy groups could be introduced through a subsequent alkylation step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring and a pyrrolidine ring, both of which are five-membered rings. The pyridine ring contains a nitrogen atom, while the pyrrolidine ring contains a secondary amine. The presence of the methoxy groups would add electron-donating characteristics to the molecule .Chemical Reactions Analysis
As a secondary amine, the pyrrolidine ring could potentially undergo reactions such as alkylation, acylation, and nucleophilic substitution. The pyridine ring, being aromatic, could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen atoms in the rings would likely make the compound a base. The methoxy groups could increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Heterocyclic Amines in Biological Systems
Heterocyclic amines (HAs), including pyridine derivatives, are extensively studied for their formation during the cooking process and their potential biological effects. These compounds have been investigated for their carcinogenic potential in various models, highlighting the importance of understanding their bioactivation and detoxification mechanisms (Teunissen et al., 2010; Snyderwine, 1994). This research underscores the significance of analyzing the biological pathways and effects of heterocyclic amines, including those structurally related to the compound .
Pyrrolidine and Drug Discovery
Pyrrolidine rings are pivotal in medicinal chemistry, serving as building blocks for compounds targeting central nervous system (CNS) disorders and other conditions. The saturated scaffold of pyrrolidine allows for efficient exploration of pharmacophore space, contributing to stereochemistry and enhancing 3D molecular coverage (Petri et al., 2021). Research in this domain reveals the versatility of pyrrolidine derivatives in synthesizing bioactive molecules with selective target engagement.
Biogenic Amines in Food Safety
The study of biogenic amines in food, particularly in fish and cheese, highlights their roles in food safety and quality. The formation of these compounds during food processing and their potential health impacts necessitate careful control and understanding of technological factors influencing their production (Bulushi et al., 2009; Vicentini & Giaccio, 2006). These studies contribute to the broader understanding of amine chemistry in food sciences and its implications for public health.
Applications in Organic Synthesis and Catalysis
The utility of heterocyclic compounds in organic synthesis and catalysis is well-documented, with N-oxides derived from pyridine and other heterocycles demonstrating significant functionality. These compounds serve as key intermediates in forming metal complexes, designing catalysts, and developing new medicinal agents with various biological activities (Li et al., 2019). This area of research underscores the potential of heterocyclic amines in advancing synthetic methodologies and discovering novel therapeutic agents.
Safety and Hazards
Direcciones Futuras
The potential applications of this compound would likely depend on its biological activity. Compounds containing pyridine and pyrrolidine rings are found in a variety of pharmaceuticals and biologically active compounds, so it’s possible that “6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine” could have interesting biological properties worth exploring in future research .
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. The pyrrolidine ring in this compound could potentially interact with various biological targets due to its versatility . The exact mode of action would need to be determined experimentally.
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure and properties. The pyrrolidine ring and the methoxy groups in this compound could potentially influence its pharmacokinetic properties .
Propiedades
IUPAC Name |
6-(3,4-dimethoxypyrrolidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-15-9-6-14(7-10(9)16-2)11-4-3-8(12)5-13-11/h3-5,9-10H,6-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZHAVVKESUNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2S)-2-[cyclobutyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1474435.png)

![(1R,2R)-2-[(4-fluorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474439.png)
![(1R,2R)-2-[(4-methoxyphenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474440.png)
![(1R,2R)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474441.png)
![4-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}phenol](/img/structure/B1474442.png)


![(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474448.png)

![(1R,2R)-2-{[(oxolan-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474451.png)
![(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474454.png)